2-[(E)-(But-2-en-1-ylidene)amino]ethan-1-ol
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Overview
Description
2-[(E)-(But-2-en-1-ylidene)amino]ethan-1-ol is an organic compound that features both an amino group and a hydroxyl group This bifunctional nature makes it a versatile molecule in various chemical reactions and applications
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(E)-(But-2-en-1-ylidene)amino]ethan-1-ol typically involves the reaction of but-2-enal with ethanolamine under controlled conditions. The reaction is carried out in the presence of a catalyst, often an acid or base, to facilitate the formation of the imine linkage. The reaction conditions, such as temperature and solvent, are optimized to achieve high yields and purity of the product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and scalability. The use of advanced purification techniques, such as distillation and crystallization, is essential to obtain the compound in its pure form for various applications.
Chemical Reactions Analysis
Types of Reactions
2-[(E)-(But-2-en-1-ylidene)amino]ethan-1-ol undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding aldehydes or ketones.
Reduction: Reduction reactions can convert the imine group to an amine.
Substitution: The hydroxyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Conditions typically involve the use of strong bases or acids to facilitate the substitution reactions.
Major Products Formed
Oxidation: Aldehydes or ketones.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2-[(E)-(But-2-en-1-ylidene)amino]ethan-1-ol has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential role in biochemical pathways and as a building block for bioactive compounds.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of polymers, resins, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-[(E)-(But-2-en-1-ylidene)amino]ethan-1-ol involves its interaction with various molecular targets. The compound can form hydrogen bonds and engage in electrostatic interactions with enzymes and receptors, influencing their activity. The specific pathways and targets depend on the context of its application, such as in medicinal chemistry or industrial processes.
Comparison with Similar Compounds
Similar Compounds
Ethanolamine: A simpler analog with similar functional groups but lacking the but-2-en-1-ylidene moiety.
Aminoethylethanolamine: Contains an additional amino group, making it more versatile in certain reactions.
Dimethylethanolamine: Features a tertiary amine and is used in different industrial applications.
Uniqueness
2-[(E)-(But-2-en-1-ylidene)amino]ethan-1-ol is unique due to its specific structural configuration, which imparts distinct reactivity and properties. The presence of the but-2-en-1-ylidene group allows for unique interactions and applications that are not possible with simpler analogs.
Properties
CAS No. |
194241-68-4 |
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Molecular Formula |
C6H11NO |
Molecular Weight |
113.16 g/mol |
IUPAC Name |
2-(but-2-enylideneamino)ethanol |
InChI |
InChI=1S/C6H11NO/c1-2-3-4-7-5-6-8/h2-4,8H,5-6H2,1H3 |
InChI Key |
LKHISHLVCHCEKR-UHFFFAOYSA-N |
Canonical SMILES |
CC=CC=NCCO |
Origin of Product |
United States |
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